

4-(4-Chlorophenyl)-1,2,3-thiadiazole IUPAC name and structure

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Compound of Interest

Compound Name:	4-(4-Chlorophenyl)-1,2,3-thiadiazole
CAS No.:	18212-23-2
Cat. No.:	B178420

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An In-Depth Technical Guide to **4-(4-Chlorophenyl)-1,2,3-thiadiazole**: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. Among its isomers, the 1,2,3-thiadiazole scaffold, while less explored than its 1,3,4-counterpart, presents unique electronic and structural features that make it a compelling template for drug design. This technical guide provides a comprehensive overview of **4-(4-Chlorophenyl)-1,2,3-thiadiazole**, a representative member of this class. We delve into its structural elucidation, established synthetic methodologies with mechanistic explanations, and detailed protocols for its analytical characterization. Furthermore, we explore the therapeutic relevance of the 1,2,3-thiadiazole core, contextualizing the potential applications of this specific compound for researchers and professionals in drug development.

The 1,2,3-Thiadiazole Scaffold: A Primer for Drug Discovery

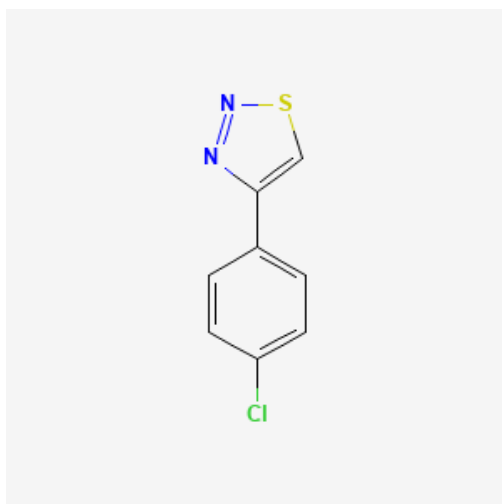
Heterocyclic compounds form the bedrock of modern pharmaceuticals. The thiadiazole ring, a five-membered aromatic system containing one sulfur and two nitrogen atoms, is a prominent "privileged scaffold" due to its favorable physicochemical properties and ability to engage with a wide array of biological targets.[1] It exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[2]

While the 1,3,4-thiadiazole isomer has been extensively studied and is featured in numerous compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory activities, the 1,2,3-thiadiazole isomer offers distinct opportunities.[3][4] Its unique arrangement of heteroatoms influences its dipole moment, hydrogen bonding capacity, and metabolic stability. The mesoionic character of the ring system allows for enhanced membrane permeability, a critical attribute for drug candidates.[1] The introduction of a 4-chlorophenyl substituent at the 4-position of the ring, as in the title compound, modulates lipophilicity and introduces a site for potential halogen bonding, further diversifying its interaction profile with biological macromolecules.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the prerequisite for any scientific investigation. This section outlines the identity and key physicochemical characteristics of **4-(4-Chlorophenyl)-1,2,3-thiadiazole**.

- IUPAC Name: **4-(4-chlorophenyl)-1,2,3-thiadiazole**[5]



- Structure:

Figure 1: 2D Structure of **4-(4-Chlorophenyl)-1,2,3-thiadiazole**.

Table 1: Physicochemical and Structural Identifiers

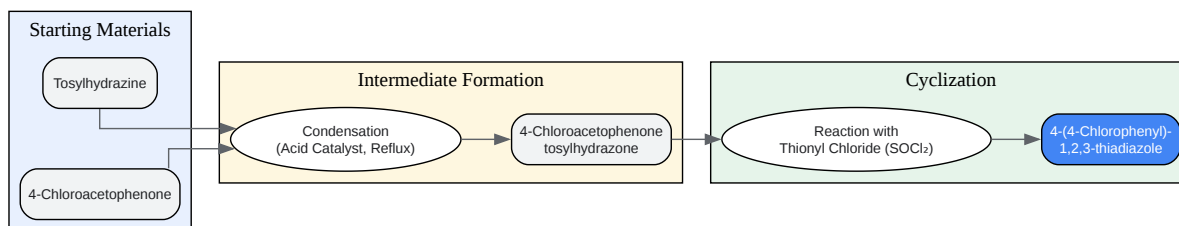
Property	Value	Source
PubChem CID	205575	[5]
CAS Number	18212-23-2	[5]
Molecular Formula	C ₈ H ₅ ClN ₂ S	[6]
Molecular Weight	196.66 g/mol	[5]
InChI Key	VNVRALRGBSCEPK-UHFFFAOYSA-N	[6]
SMILES	<chem>C1=CC(=CC=C1C2=CSN=N2)Cl</chem>	[6]
Predicted XlogP	3.0	[6]

Synthesis and Mechanistic Insights

The construction of the 1,2,3-thiadiazole ring is most classically achieved via the Hurd-Mori reaction. This method involves the thermal decomposition of the tosylhydrazone derivative of an α -methylene ketone in the presence of a sulfur source, typically thionyl chloride. An alternative and often higher-yielding approach involves the reaction of tosylhydrazones with a thiocyanate salt, which is a transition-metal-free process.[5]

Hurd-Mori Synthesis Pathway

The Hurd-Mori synthesis is a robust method for preparing 4-substituted-1,2,3-thiadiazoles from readily available starting materials. The causality of this workflow is rooted in the sequential formation of key intermediates. The initial condensation of 4-chloroacetophenone with tosylhydrazine forms the stable tosylhydrazone. This intermediate is then activated by a base to generate a diazo compound, which subsequently undergoes a [3+2] cycloaddition with a sulfur-donating reagent.



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Caption: General workflow for the synthesis of **4-(4-Chlorophenyl)-1,2,3-thiadiazole**.

Detailed Experimental Protocol (Hurd-Mori Method)

This protocol is a self-validating system; successful synthesis of the intermediate tosylhydrazone can be confirmed by TLC and melting point analysis before proceeding to the more hazardous cyclization step.

Part A: Synthesis of 4'-Chloroacetophenone Tosylhydrazone

- **Reagent Preparation:** In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (10 mmol) and p-toluenesulfonylhydrazide (tosylhydrazine) (10.5 mmol) in 100 mL of absolute ethanol.
- **Reaction Initiation:** Add 3-4 drops of concentrated hydrochloric acid as a catalyst. Fit the flask with a reflux condenser.
- **Reflux:** Heat the mixture to reflux using a heating mantle for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
- **Isolation and Purification:** Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Collect the white crystalline product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Part B: Cyclization to 4-(4-Chlorophenyl)-1,2,3-thiadiazole

- **Safety First:** This step involves thionyl chloride, which is corrosive and releases toxic HCl gas upon contact with moisture. This procedure **MUST** be performed in a certified chemical fume hood.
- **Reaction Setup:** To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the 4'-chloroacetophenone tosylhydrazone (5 mmol) from Part A.
- **Reagent Addition:** Add freshly distilled thionyl chloride (SOCl₂, 20 mL) dropwise at 0 °C (ice bath).
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker. The excess thionyl chloride will react vigorously with the ice/water.
- **Extraction:** Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product into dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-(4-Chlorophenyl)-1,2,3-thiadiazole.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the formation of the target compound. The data presented below are based on expected values derived from analogues and foundational principles of spectroscopy.[\[7\]](#)

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.70	s	1H	H-5 (Thiadiazole)	The lone proton on the electron-deficient thiadiazole ring is significantly deshielded and appears as a singlet.
~ 7.85	d	2H	Ar-H (ortho to thiadiazole)	Aromatic protons ortho to the electron-withdrawing thiadiazole substituent are deshielded.
~ 7.45	d	2H	Ar-H (ortho to Cl)	Aromatic protons ortho to the chlorine atom.

 Table 3: Expected ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 160	C-4 (Thiadiazole)	Carbon atom of the thiadiazole ring attached to the phenyl group.
~ 135	C-5 (Thiadiazole)	Carbon atom of the thiadiazole ring bearing the proton.
~ 135	Ar-C (ipso-Cl)	Aromatic carbon directly attached to the chlorine atom.
~ 130	Ar-C (ipso-Thiadiazole)	Aromatic carbon directly attached to the thiadiazole ring.
~ 129	Ar-CH (ortho to Cl)	Aromatic CH carbons ortho to the chlorine.
~ 128	Ar-CH (ortho to Thiadiazole)	Aromatic CH carbons ortho to the thiadiazole.

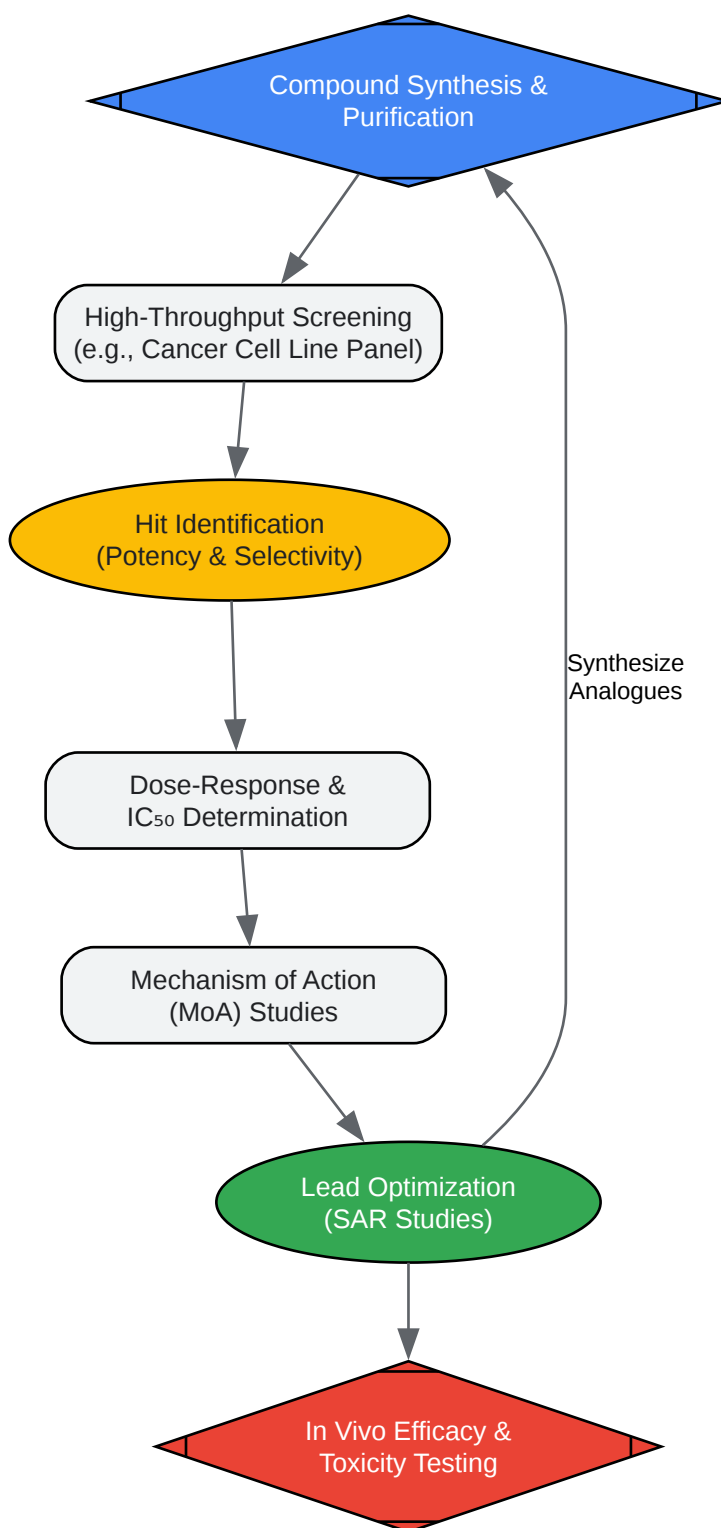
Table 4: Key FT-IR and Mass Spectrometry Data

Technique	Key Signals / m/z	Interpretation
FT-IR (KBr Pellet)	~3100-3000 cm ⁻¹ ~1600-1450 cm ⁻¹ ~1100-1000 cm ⁻¹	Aromatic C-H stretchingC=C and C=N ring stretchingC-Cl stretching
Mass Spec. (EI)	m/z ~196/198 (M ⁺)m/z ~168/170m/z ~111	Molecular ion peak showing characteristic ~3:1 isotopic pattern for one chlorine atom.Fragment corresponding to the loss of N ₂ .Chlorophenyl cation fragment.

Applications and Future Directions in Drug Development

The true value of a novel chemical entity lies in its potential biological activity. While direct studies on **4-(4-Chlorophenyl)-1,2,3-thiadiazole** are limited, the broader class of 1,2,3-thiadiazole derivatives has shown promise, particularly as anticancer agents.^[1] The mechanism often involves acting as bioisosteres of pyrimidine, allowing them to interfere with nucleic acid synthesis and other critical cellular processes.^[8]

The 4-chlorophenyl moiety is a common feature in many active pharmaceutical ingredients, enhancing cell permeability and often contributing to target binding affinity. The workflow for evaluating a compound like this in a modern drug discovery setting involves a tiered screening approach.



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Caption: Conceptual workflow for screening **4-(4-Chlorophenyl)-1,2,3-thiadiazole**.

Given the established activities of related heterocycles, promising research avenues for this compound include:

- Anticancer Screening: Evaluation against a panel of human cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.
- Antimicrobial Assays: Testing against pathogenic bacteria and fungi, especially strains resistant to existing drugs.
- Kinase Inhibition Assays: The scaffold could potentially fit into the ATP-binding pocket of various kinases, a common target in oncology.

Conclusion

4-(4-Chlorophenyl)-1,2,3-thiadiazole is a synthetically accessible heterocyclic compound built upon a scaffold with known, albeit underexplored, therapeutic potential. Its structure combines the unique electronic features of the 1,2,3-thiadiazole ring with the pharmacologically relevant chlorophenyl group. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for researchers to produce and validate this compound. Future investigations into its biological activity are warranted and could unveil novel lead compounds for the development of next-generation therapeutics.

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